molecular formula C16H16N4O4S B11007728 3,6-dimethyl-N-(4-sulfamoylbenzyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3,6-dimethyl-N-(4-sulfamoylbenzyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B11007728
M. Wt: 360.4 g/mol
InChI Key: BEKHCQSPBQTBME-UHFFFAOYSA-N
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Description

3,6-dimethyl-N-(4-sulfamoylbenzyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound that belongs to the class of oxazolo[5,4-b]pyridines. This compound is of significant interest due to its potential biological activities, including antibacterial, anticancer, and antiproliferative properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dimethyl-N-(4-sulfamoylbenzyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can be achieved through a multicomponent protocol. One approach involves the reaction of 3,5-dimethyl-4-nitroisoxazole with aromatic aldehydes and acetophenones . Another method includes the annulation of a pyridine ring to 4-aminoisoxazoles or the closure of an isoxazole ring in functionalized pyridine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of high-throughput screening and automated synthesis, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

3,6-dimethyl-N-(4-sulfamoylbenzyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit different biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,6-dimethyl-N-(4-sulfamoylbenzyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or interfere with cellular pathways essential for the survival and proliferation of bacteria or cancer cells . The exact molecular targets and pathways are still under investigation.

Properties

Molecular Formula

C16H16N4O4S

Molecular Weight

360.4 g/mol

IUPAC Name

3,6-dimethyl-N-[(4-sulfamoylphenyl)methyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C16H16N4O4S/c1-9-7-13(14-10(2)20-24-16(14)19-9)15(21)18-8-11-3-5-12(6-4-11)25(17,22)23/h3-7H,8H2,1-2H3,(H,18,21)(H2,17,22,23)

InChI Key

BEKHCQSPBQTBME-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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